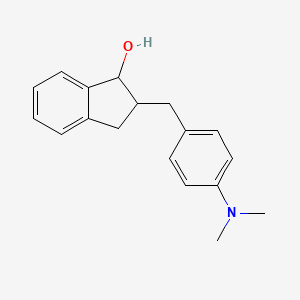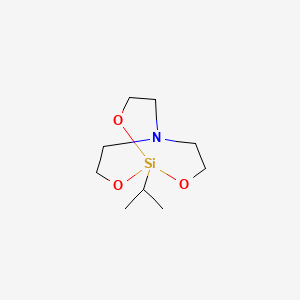
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- is a unique organosilicon compound. It belongs to the class of silatranes, which are known for their tricyclic structure containing silicon, oxygen, and nitrogen atoms. These compounds exhibit a broad spectrum of biological activity and have been studied for various applications in chemistry, biology, and industry .
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br). This reaction affords the corresponding 1-substituted silatranes in good yields . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene.
Chemical Reactions Analysis
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles. Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent for the synthesis of other organosilicon compounds and as a catalyst in organic reactions.
Biology: The compound exhibits biological activity and has been studied for its potential use in drug development and as a bioactive agent.
Medicine: Research has explored its potential use in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can form stable complexes with various biomolecules, influencing their activity and function. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- can be compared with other similar silatrane compounds such as:
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-: This compound has a phenyl group instead of an isopropyl group, leading to different chemical and biological properties.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-: This compound has a methyl group, which affects its reactivity and applications.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl-: This compound contains a vinyl group, making it useful in polymer chemistry.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- lies in its specific structure and the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2097-17-8 |
|---|---|
Molecular Formula |
C9H19NO3Si |
Molecular Weight |
217.34 g/mol |
IUPAC Name |
1-propan-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H19NO3Si/c1-9(2)14-11-6-3-10(4-7-12-14)5-8-13-14/h9H,3-8H2,1-2H3 |
InChI Key |
PZMFTVFRYBHYCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si]12OCCN(CCO1)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


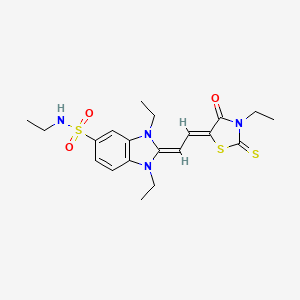
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
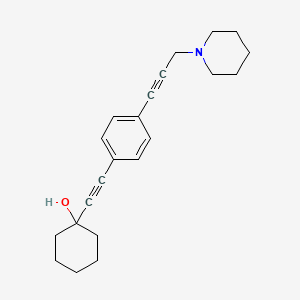

![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
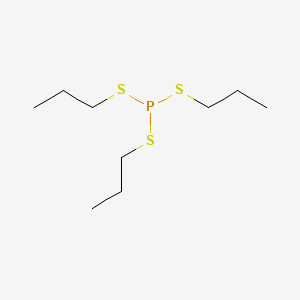
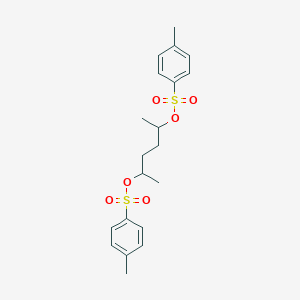
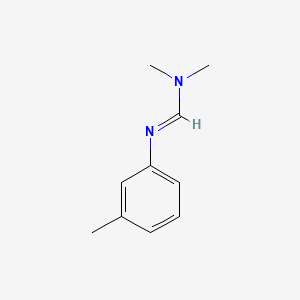
![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)

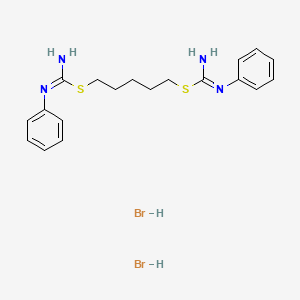
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
